molecular formula C8H9BrN2O B2674826 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1531541-40-8

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B2674826
CAS No.: 1531541-40-8
M. Wt: 229.077
InChI Key: AACCXOOUHVEDIO-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a bromine atom, a methyl group, and a pyrrolo[3,2-c]pyridin-4-one core, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine scaffold. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by heating to promote cyclization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, which can further undergo additional modifications .

Scientific Research Applications

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent. It has shown promise in modulating enzyme activity and receptor interactions.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-6-2-3-10-8(12)5(6)4-7(11)9/h4H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCXOOUHVEDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531541-40-8
Record name 2-bromo-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
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